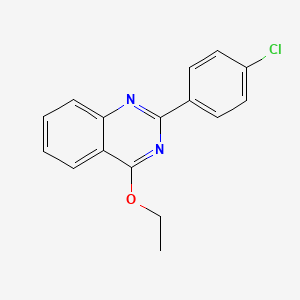

![molecular formula C18H28N4O2 B5549643 1-(2-氨基-2-氧代乙基)-N-{2-[4-(二甲氨基)苯基]乙基}-4-哌啶甲酰胺](/img/structure/B5549643.png)

1-(2-氨基-2-氧代乙基)-N-{2-[4-(二甲氨基)苯基]乙基}-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals characterized by their piperidine structure, often synthesized for their potential biological activities. Due to its complex structure, it draws interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including condensation, reductive amination, and protection-deprotection strategies. For instance, the synthesis of closely related compounds, such as various piperazinecarboxamide derivatives, has been reported to involve condensation reactions followed by functional group modifications to enhance biological activity (Walsh et al., 1990). Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcasing anti-acetylcholinesterase activity involves strategic substituent placement to optimize activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space is critical in determining their biological activity. X-ray crystallography and molecular mechanics calculations have been used to explore the conformations of similar compounds, revealing the importance of intramolecular interactions and flexibility for interaction with biological targets (Hudson et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives, including our compound of interest, often involves nucleophilic addition reactions, as well as the ability to undergo various functional group transformations that enable their diverse biological activities. The transformation of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates from 2-dimethylaminomethylene-3-oxoalkanoates exemplifies the type of chemical reactions these compounds can undergo, leading to products with varied biological activities (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline form, can significantly affect their pharmacokinetic profiles and, consequently, their efficacy as therapeutic agents. Studies on similar compounds have detailed these physical characteristics, highlighting the importance of crystallography in understanding compound stability and formulation potential (Rajnikant et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are crucial for the biological activity of piperidine derivatives. The study on transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates showcases the nuanced chemical behaviors of such compounds (Albreht et al., 2009).

科学研究应用

合成及化学性质

- 该化合物骨架可用于合成含有尿嘧啶和腺嘌呤等核碱基的聚酰胺,表明其在制备具有潜在生物活性或材料科学应用的聚合物中具有适用性。该过程包括将尿嘧啶和腺嘌呤添加到二甲基亚甲基琥珀酸酯中,然后与二胺水解和缩聚,得到水溶性聚酰胺 (Hattori & Kinoshita, 1979).

- 类似的合成方法用于含有茶碱和胸腺嘧啶的聚酰胺,扩大了含核碱基聚合物的范围。这些聚合物具有多种分子量,并且可溶于多种溶剂,表明它们在进一步应用中具有多功能性 (Hattori & Kinoshita, 1979).

- 在药物化学中,相关化合物(如吲哚-2-甲酰胺)的化学官能团的修饰对其生物活性显示出显着影响。优化这些官能团的研究可以指导设计具有增强性能的化合物,用于特定的生物医学应用 (Khurana et al., 2014).

生物活性

- 该结构与具有有效生物活性的衍生物有关,例如抗炎和抗菌作用。例如,已经合成并评估了相关化合物的某些衍生物的抗炎和抗菌活性,在治疗应用中显示出前景 (Ahmed, 2017).

- 另一项研究合成了并测试了 N-[2-(二甲氨基)乙基]-4-芳基-1-哌嗪甲酰胺衍生物的抗过敏活性,强调了此类化合物在开发新的抗过敏药物中的潜力 (Walsh et al., 1990).

属性

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-21(2)16-5-3-14(4-6-16)7-10-20-18(24)15-8-11-22(12-9-15)13-17(19)23/h3-6,15H,7-13H2,1-2H3,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSSQGNLJDDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)